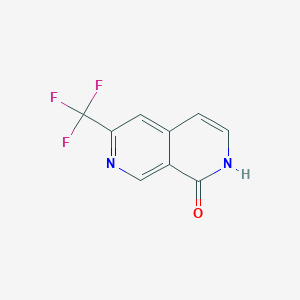
4-(4-Methyl-3-nitrophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-3-nitrophenyl)pyridine is an organic compound with the molecular formula C12H10N2O2 It is a derivative of pyridine, where the pyridine ring is substituted with a 4-methyl-3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-3-nitrophenyl)pyridine typically involves the nitration of 4-methylphenylpyridine. One common method is the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent, which gives the N-nitropyridinium ion. This ion is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to obtain the nitropyridine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale nitration reactions under controlled conditions to ensure high yields and purity. Continuous flow synthesis methods have been explored to improve safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methyl-3-nitrophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Reduction: The major product is 4-(4-Methyl-3-aminophenyl)pyridine.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
4-(4-Methyl-3-nitrophenyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-3-nitrophenyl)pyridine involves its interaction with molecular targets through its nitro and pyridine groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyridine ring can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
4-Nitropyridine: Similar in structure but lacks the methyl group.
4-(4-Nitrophenyl)pyridine: Similar but without the methyl group on the phenyl ring.
4-(3-Nitrophenyl)pyridine: Similar but with the nitro group in a different position.
Uniqueness: 4-(4-Methyl-3-nitrophenyl)pyridine is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to its analogs .
Properties
CAS No. |
4373-63-1 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-(4-methyl-3-nitrophenyl)pyridine |
InChI |
InChI=1S/C12H10N2O2/c1-9-2-3-11(8-12(9)14(15)16)10-4-6-13-7-5-10/h2-8H,1H3 |
InChI Key |
RBQAQISFFINFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


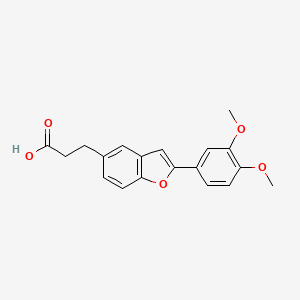

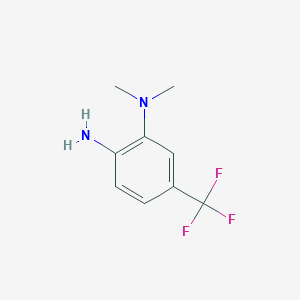
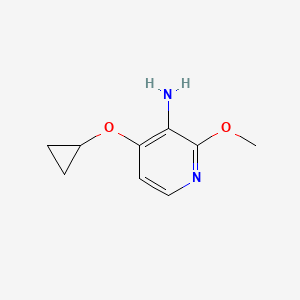
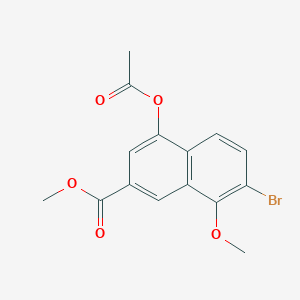
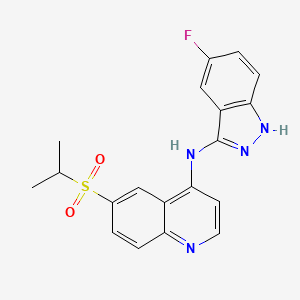
![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)

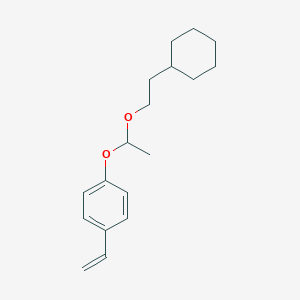
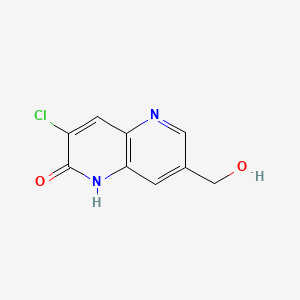

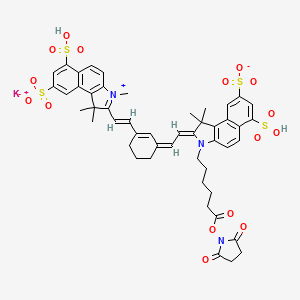
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid](/img/structure/B13923906.png)
